N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide
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Overview
Description
N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as TDB, is a chemical compound that has been widely studied in scientific research. TDB belongs to the class of compounds known as benzamides, which have been found to have a range of biological activities. TDB has been studied for its potential use in various applications, including as an anti-inflammatory agent, an immunomodulator, and a potential treatment for cancer.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
Studies have shown that N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide can have a range of biochemical and physiological effects. N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been found to reduce inflammation and oxidative stress, enhance immune function, and inhibit the growth of cancer cells. N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for research on N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. One area of research could focus on the development of N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide derivatives with improved solubility and bioavailability. Another area of research could involve the use of N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies could be conducted to explore the potential use of N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
Synthesis Methods
The synthesis of N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide involves several steps, including the preparation of the starting materials and the reaction conditions. One common method for synthesizing N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide involves the reaction of 4-ethoxyphenylsulfonyl chloride with 2-amino-6,7,8,9-tetrahydrodibenzo[b,d]furan in the presence of a base such as triethylamine. The resulting product is then reacted with 4-aminobenzamide to yield N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide.
Scientific Research Applications
N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been studied extensively for its potential use in various scientific research applications. One area of research has focused on N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide's anti-inflammatory properties. Studies have shown that N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of disease.
Another area of research has focused on N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide's potential as an immunomodulator. N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been found to stimulate the production of cytokines and enhance the activity of immune cells, which may be useful in the treatment of certain diseases such as cancer.
properties
Molecular Formula |
C27H25NO5S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C27H25NO5S/c1-2-32-21-13-15-22(16-14-21)34(30,31)28(27(29)19-8-4-3-5-9-19)20-12-17-26-24(18-20)23-10-6-7-11-25(23)33-26/h3-5,8-9,12-18H,2,6-7,10-11H2,1H3 |
InChI Key |
WUDYUYLVNICQIS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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